molecular formula C47H58N12O6 B1671829 Hexarelin CAS No. 140703-51-1

Hexarelin

Número de catálogo: B1671829
Número CAS: 140703-51-1
Peso molecular: 887.0 g/mol
Clave InChI: RVWNMGKSNGWLOL-GIIHNPQRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

EXAMORELIN: (nombres de código de desarrollo EP-23905, MF-6003) es un hexapéptido derivado de GHRP-6. Su estructura química es His-D-2-metil-Trp-Ala-Trp-D-Phe-Lys-NH₂. Desarrollado por Mediolanum Farmaceutici, actúa como un potente agonista del receptor de la grelina/secretagogo de la hormona del crecimiento (GHSR) . A diferencia de la grelina, carece de similitud de secuencia, pero imita sus efectos al unirse al receptor de la grelina.

Métodos De Preparación

EXAMORELIN: puede sintetizarse utilizando varias rutas. Desafortunadamente, los métodos de síntesis específicos y las condiciones de reacción no están ampliamente documentados. La producción industrial probablemente implique la síntesis de péptidos en fase sólida (SPPS) o técnicas relacionadas.

Análisis De Reacciones Químicas

    Reacciones: Si bien la información detallada es escasa, puede sufrir la formación de enlaces peptídicos durante la síntesis.

    Reactivos Comunes: Reactivos estándar de síntesis de péptidos, como agentes de acoplamiento (por ejemplo, HBTU, HATU), grupos protectores y agentes de desprotección.

    Productos Principales: El producto final es el propio hexapéptido.

Aplicaciones Científicas De Investigación

Metabolic Disorders

Hexarelin has demonstrated significant effects on lipid metabolism and insulin sensitivity. In a study involving MKR mice, this compound treatment improved glucose and insulin tolerance while decreasing plasma triglycerides. The compound enhanced adipocyte differentiation and lipid metabolism, suggesting its potential as a therapeutic agent for metabolic syndrome and related disorders .

Study Findings
MKR Mice StudyImproved glucose/insulin tolerance; decreased triglycerides; enhanced adipocyte differentiation

Cardioprotection

This compound has been shown to provide cardioprotective effects in various models. In experiments with GH-deficient rats, chronic administration of this compound improved cardiac function following ischemic events. Acute administration resulted in increased left ventricle ejection fraction and cardiac output .

Study Findings
Ischemic Rat ModelEnhanced cardiac function post-ischemia; improved left ventricle ejection fraction
GH-Deficient RatsChronic treatment provided significant protection against cardiac dysfunction

Neuroprotection

Recent studies have explored this compound's potential neuroprotective properties. In vitro research indicated that this compound could protect neuroblastoma cells from oxidative stress-induced cytotoxicity by activating survival pathways. This suggests a possible role for this compound in developing treatments for neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) .

Study Findings
Neuroblastoma Cell StudyThis compound protected against H2O2-induced cytotoxicity; activated apoptosis-regulating molecules

Case Study 1: Growth Hormone Response

A double-blind study assessed the growth hormone-releasing activity of this compound in healthy adults. Results indicated a dose-dependent increase in plasma growth hormone concentrations, peaking approximately 30 minutes post-administration. The study established that this compound's efficacy is closely related to dosage, with significant responses observed at doses as low as 0.5 micrograms/kg .

Case Study 2: Long-Term Therapy Effects

Long-term administration of this compound was evaluated in patients with short stature due to growth hormone deficiency. The findings revealed a partial attenuation of the growth hormone response over time but indicated that this effect was reversible after cessation of treatment .

Mecanismo De Acción

EXAMORELIN: se une al GHSR, lo que lleva a la liberación de GH. Sus objetivos moleculares y vías implican la activación del receptor de la grelina.

Comparación Con Compuestos Similares

    Singularidad: se destaca por su agonismo selectivo del GHSR.

    Compuestos Similares: Otros GHRP (por ejemplo, GHRP-2, GHRP-6) comparten mecanismos similares pero difieren en estructura.

Actividad Biológica

Hexarelin is a synthetic hexapeptide that acts as a growth hormone secretagogue, primarily stimulating the release of growth hormone (GH) from the pituitary gland. It has garnered attention not only for its GH-releasing properties but also for its potential therapeutic applications in various biological systems, particularly in cardiovascular health and metabolic regulation.

This compound binds to the growth hormone secretagogue receptor (GHSR), mimicking the action of ghrelin, its natural analog. Unlike ghrelin, this compound exhibits greater stability and potency, making it a subject of interest for clinical applications. It activates both central and peripheral GHSRs, leading to increased GH levels and exerting additional effects on cardiovascular tissues through non-GHSR pathways, particularly via the CD36 receptor .

Growth Hormone Release

This compound's efficacy in stimulating GH release has been demonstrated through various administration routes:

  • Intravenous (IV) : Doses of 1 and 2 micrograms/kg resulted in significant GH release, with the 2 micrograms/kg dose producing approximately double the GH levels compared to GHRH .
  • Subcutaneous (SC) : A dose-dependent response was observed, with higher doses yielding greater GH release .
  • Oral and Intranasal : Although less effective than IV administration, both routes still produced notable increases in GH levels .

The bioavailability of this compound varies significantly by route:

  • SC: 77%
  • Intranasal: 4.8%
  • Oral: 0.3% .

Cardiovascular Effects

This compound has been shown to possess cardioprotective properties independent of its GH-releasing activity. Studies indicate that it can:

  • Reduce apoptosis in cardiomyocytes induced by stressors like angiotensin II and doxorubicin .
  • Improve left ventricular ejection fraction (LVEF) and prevent cardiac damage following ischemia-reperfusion events .
  • Alleviate left ventricular dysfunction and pathological remodeling in models of congestive heart failure .

Research Findings

A summary of key findings from various studies is presented below:

StudyAdministration RouteKey Findings
IV, SC, OralThis compound significantly outperformed GHRH in GH release; bioavailability varied by route.
VariousDemonstrated cardioprotective effects; reduced apoptosis in cardiomyocytes; improved cardiac function post-ischemia.
SCPrevented exacerbation of ischemia-reperfusion damage; enhanced recovery of contractility.

Case Studies

  • Cardiac Dysfunction : In a study involving hypophysectomized rats, this compound treatment improved cardiac function and reduced myocardial damage following ischemic events, indicating its potential as a therapeutic agent for heart disease independent of GH levels .
  • Apoptosis Prevention : In neonatal rat cardiomyocytes, this compound treatment resulted in decreased DNA fragmentation and enhanced cell viability under stress conditions, showcasing its protective role against cellular apoptosis .

Propiedades

IUPAC Name

(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(2-methyl-1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H58N12O6/c1-27-34(33-15-7-9-17-37(33)54-27)23-41(58-44(62)35(49)22-31-25-51-26-53-31)45(63)55-28(2)43(61)57-40(21-30-24-52-36-16-8-6-14-32(30)36)47(65)59-39(20-29-12-4-3-5-13-29)46(64)56-38(42(50)60)18-10-11-19-48/h3-9,12-17,24-26,28,35,38-41,52,54H,10-11,18-23,48-49H2,1-2H3,(H2,50,60)(H,51,53)(H,55,63)(H,56,64)(H,57,61)(H,58,62)(H,59,65)/t28-,35-,38-,39+,40-,41+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWNMGKSNGWLOL-GIIHNPQRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CC(C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC6=CN=CN6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)C[C@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC6=CN=CN6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H58N12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401032408
Record name Examorelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401032408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

887.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140703-51-1
Record name Examorelin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140703511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Examorelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401032408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EXAMORELIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09QF37C617
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexarelin
Reactant of Route 2
Hexarelin
Reactant of Route 3
Hexarelin
Reactant of Route 4
Hexarelin
Reactant of Route 5
Hexarelin
Reactant of Route 6
Hexarelin
Customer
Q & A

Q1: What is Hexarelin and what is its primary mechanism of action?

A: this compound is a synthetic hexapeptide belonging to the growth hormone secretagogue (GHS) family. It primarily acts by binding to the growth hormone secretagogue receptor (GHSR), specifically the GHS-R1a subtype, located in the pituitary gland and hypothalamus. [] This binding stimulates the release of growth hormone (GH) from the pituitary gland. [, ]

Q2: Does this compound exert its effects solely through GH release?

A: While GH release is a primary effect, research suggests this compound also acts independently of the GH/IGF-1 axis. [, ] For example, it demonstrates cardioprotective effects in hypophysectomized rats, implying a direct action on the heart. []

Q3: What are the downstream effects of this compound binding to its receptor(s)?

A: this compound binding to GHS-R1a leads to GH release, which influences various physiological processes, including growth, metabolism, and body composition. [] Independent of GH, this compound can activate MAPK and PI3K/Akt pathways in certain cell types, influencing cell proliferation, survival, and apoptosis. [, , ]

Q4: Does this compound affect the hypothalamo-pituitary-adrenal (HPA) axis?

A: Yes, research suggests this compound stimulates the HPA axis, likely through arginine vasopressin (AVP) release, as its effects were not influenced by CRH in studies on healthy male volunteers. []

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C37H49N9O7 and a molecular weight of 747.87 g/mol.

Q6: Is there spectroscopic data available for this compound?

A6: While specific spectroscopic data is not provided in the analyzed research, the peptide nature of this compound implies characterization using techniques like mass spectrometry, nuclear magnetic resonance, and circular dichroism.

Q7: Is there information available on the material compatibility and stability of this compound under various conditions?

A7: The provided research focuses on the biological effects of this compound rather than its material compatibility or stability in non-biological settings. Therefore, specific information regarding these aspects is limited.

Q8: Does this compound possess catalytic properties?

A8: As a peptide, this compound primarily functions as a signaling molecule by binding to specific receptors. No catalytic properties are reported in the analyzed research.

Q9: Are there computational studies exploring the structure-activity relationship of this compound?

A: While not explicitly detailed, the existence of this compound analogs with altered activities implies the use of computational chemistry and modeling, like quantitative structure-activity relationship (QSAR) studies, to design more potent or selective compounds. [, ]

Q10: How do structural modifications of this compound affect its activity?

A: Research demonstrates that modifications impact this compound's activity and receptor binding. [, , ] For example, replacing D-tryptophan with its 2-methyl derivative creates an analog resistant to glucocorticoid-mediated inhibition of GH secretion. [] Similarly, some analogs, like EP-80317, lose GH-releasing properties while retaining binding affinity to specific receptors. []

Q11: What is known about the stability of this compound and potential formulations?

A: Studies show this compound is susceptible to enzymatic degradation in the gastrointestinal tract, explaining its low oral bioavailability. [] Strategies to enhance its absorption, such as co-administration with enzyme inhibitors, are explored. []

Q12: Is there information available on SHE regulations specific to this compound?

A12: The provided research focuses on the pharmacological and biological aspects of this compound. Information regarding specific SHE regulations and compliance is not discussed.

Q13: How is this compound absorbed and distributed in the body?

A: Studies in rats show rapid absorption after subcutaneous administration with a bioavailability of 64%. [] Following intravenous injection, it displays a short half-life of approximately 76 minutes. []

Q14: What are the primary routes of this compound metabolism and excretion?

A: Research in rats indicates biliary excretion as the primary route of elimination. [] Interestingly, a high percentage of unchanged this compound is recovered in both bile and urine, suggesting resistance to certain proteolytic enzymes. []

Q15: Does the route of administration affect this compound's efficacy?

A: Yes, studies in humans reveal varying bioavailabilities depending on the administration route. [] While subcutaneous administration demonstrates high bioavailability, oral bioavailability is significantly lower, likely due to degradation in the digestive system. [, ]

Q16: What cell-based assays have been used to study the effects of this compound?

A: Researchers utilize various cell lines, including rat H9c2 cardiomyocytes, human breast carcinoma cell lines (MCF7, T47D, MDA-MB231), and adult rat hippocampal progenitor cells, to investigate this compound's effects on cell proliferation, apoptosis, and receptor binding. [, , ]

Q17: What animal models have been employed in this compound research?

A: Studies utilize various animal models, including rats, mice, dogs, and lambs, to explore the effects of this compound on GH release, cardiac function, metabolic parameters, and behavioral responses. [, , , ]

Q18: Are there clinical trials investigating the therapeutic potential of this compound?

A: Yes, clinical trials have been conducted in humans, particularly in short children and acromegaly patients, to evaluate the effects of this compound on growth, GH release, and interaction with other hormones. [, ]

Q19: Is there evidence of resistance development to this compound?

A19: While desensitization with prolonged treatment is documented, specific resistance mechanisms are not fully elucidated in the analyzed research.

Q20: What is the safety profile of this compound?

A: The provided research primarily focuses on the efficacy of this compound. While some studies mention side effects like increased appetite or potential for HPA axis stimulation, detailed toxicological data and long-term safety profiles are not extensively discussed. [, ]

Q21: What analytical methods are used to characterize and quantify this compound?

A: The research utilizes standard techniques for peptide analysis, including high-performance liquid chromatography (HPLC) and immunoassays (ELISA) to measure this compound and related hormone levels in various biological samples. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.